

Toxicity and Hazards of 2-Bromoaniline: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromoaniline

Cat. No.: B046623

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For Researchers, Scientists, and Drug Development Professionals

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Executive Summary

2-Bromoaniline is an aromatic amine that presents moderate acute toxicity and is a known skin and eye irritant.[1] The primary toxicological concern associated with exposure is the induction of methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood.[1] While data on its genotoxicity, carcinogenicity, and reproductive toxicity are limited, its classification as a substance that may cause damage to organs through prolonged or repeated exposure warrants careful handling and adherence to strict safety protocols. This guide provides an in-depth overview of the available toxicological data, experimental methodologies, and known mechanisms of toxicity for **2-bromoaniline** to inform safe laboratory practices and risk assessment.

Physicochemical Properties

A summary of the key physicochemical properties of **2-bromoaniline** is presented in Table 1.

Table 1: Physicochemical Properties of **2-Bromoaniline**

Property	Value	Reference
CAS Number	615-36-1	--INVALID-LINK--
Molecular Formula	C6H6BrN	--INVALID-LINK--
Molecular Weight	172.02 g/mol	--INVALID-LINK--
Appearance	White to yellow or reddish-brown crystalline solid	--INVALID-LINK--
Melting Point	32 °C	--INVALID-LINK--
Boiling Point	229 °C	--INVALID-LINK--
Water Solubility	Insoluble	--INVALID-LINK--
Vapor Pressure	0.04 mmHg at 20 °C	--INVALID-LINK--

Toxicological Data

Acute Toxicity

2-Bromoaniline is classified as harmful if swallowed, toxic in contact with skin, and harmful if inhaled.^[1]

Table 2: Acute Toxicity of **2-Bromoaniline**

Route	Species	Endpoint	Value	Classification
Oral	Rat	LD50	>2000 mg/kg	Harmful if swallowed
Dermal	Rabbit	LD50	>2000 mg/kg	Toxic in contact with skin
Inhalation	Rat	LC50 (4h)	>5.07 mg/L	Harmful if inhaled

Data for oral LD50 is inferred from GHS classifications; specific experimental values were not found.

Skin and Eye Irritation

2-Bromoaniline is an irritant to the skin and eyes.^[1]

Table 3: Irritation Potential of **2-Bromoaniline**

Test	Species	Result
Skin Irritation	Rabbit	Irritant
Eye Irritation	Rabbit	Irritant

Repeated-Dose Toxicity

Prolonged or repeated exposure to **2-bromoaniline** may cause damage to organs.^[1]

Table 4: Repeated-Dose Toxicity of **2-Bromoaniline**

Route	Species	Duration	NOAEL	Target Organs
Oral	Not Specified	Not Specified	Not Available	Not Available

Genotoxicity

Data on the genotoxicity of **2-bromoaniline** is limited.

Table 5: Genotoxicity of **2-Bromoaniline**

Assay	Test System	Metabolic Activation	Result
Ames Test	Salmonella typhimurium	With and Without	Data Not Available
In vitro Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	With and Without	Negative ^[2]
In vivo Micronucleus Test	Mouse bone marrow	N/A	Data Not Available

Carcinogenicity

There are no available long-term carcinogenicity studies for **2-bromoaniline**, such as those conducted by the National Toxicology Program (NTP).[\[3\]](#)[\[4\]](#)[\[5\]](#)

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of **2-bromoaniline** following OECD guidelines 414 or 421 were not found in the available literature.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Experimental Protocols

In Vitro Chromosomal Aberration Assay in CHO Cells

- Objective: To evaluate the potential of a test substance to induce structural chromosomal aberrations in cultured Chinese Hamster Ovary (CHO) cells.[\[2\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)
- Methodology:
 - Cell Culture: CHO cells are maintained in appropriate culture medium and conditions.
 - Treatment: Replicate cultures are exposed to the test article at various concentrations, with and without an exogenous metabolic activation system (S9 mix). Both a negative (vehicle) and a positive control are included.
 - Harvest: After a specified treatment period, cells are treated with a metaphase-arresting agent (e.g., Colcemid®), harvested, and fixed.
 - Slide Preparation and Analysis: Chromosome preparations are made on microscope slides, stained, and analyzed for chromosomal aberrations under a microscope. A predetermined number of metaphases per concentration are scored.
- Evaluation Criteria: A positive result is indicated by a statistically significant, dose-dependent increase in the number of cells with structural chromosomal aberrations compared to the negative control.[\[2\]](#)

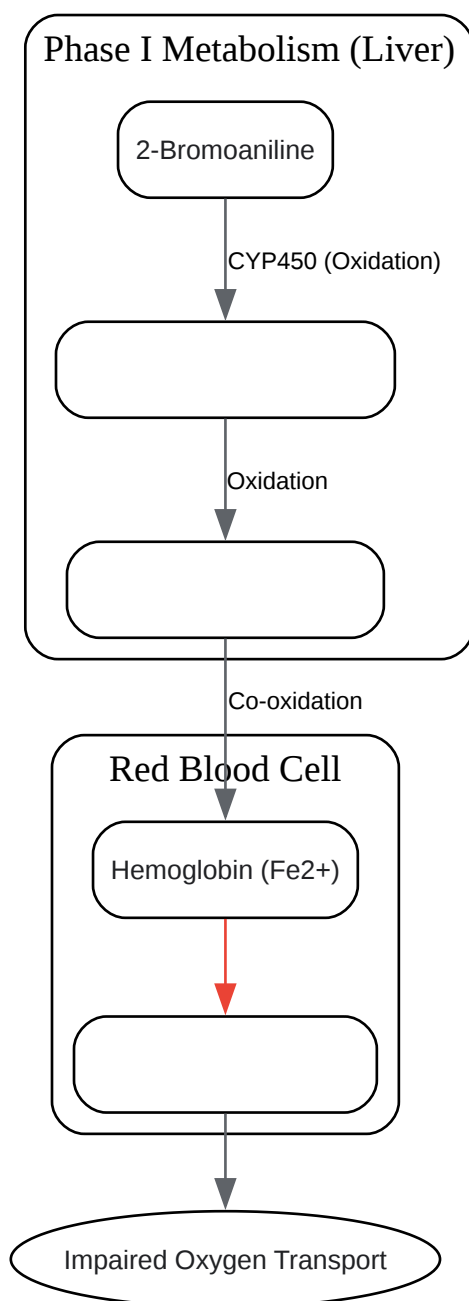
Mechanism of Toxicity

Methemoglobinemia

The primary mechanism of systemic toxicity for **2-bromoaniline**, similar to other aromatic amines, is the induction of methemoglobinemia.^{[18][19][20]} This occurs when the ferrous iron (Fe²⁺) in hemoglobin is oxidized to ferric iron (Fe³⁺), rendering it incapable of binding and transporting oxygen.

Putative Metabolic Pathway

The metabolic activation of **2-bromoaniline** is believed to be a prerequisite for its toxic effects, including methemoglobinemia. Cytochrome P450 (CYP) enzymes in the liver are likely involved in the initial oxidation steps.^{[21][22][23][24][25]}



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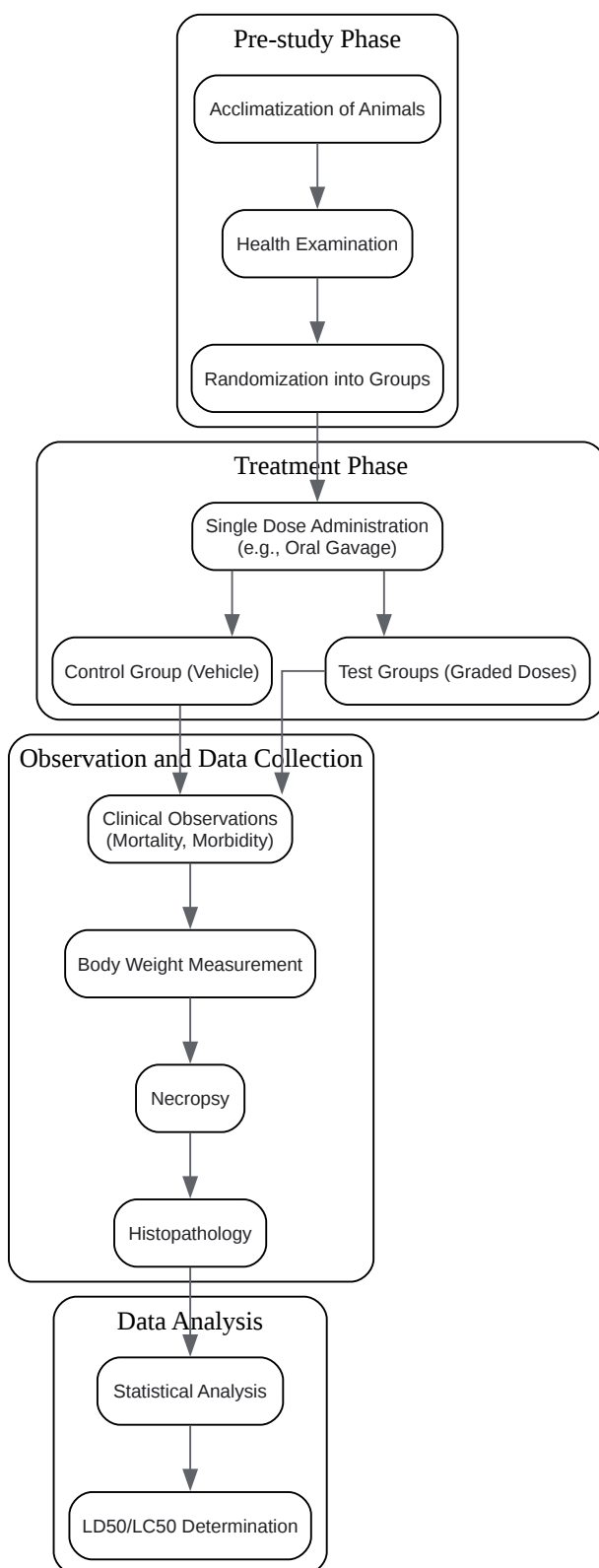
Caption: Putative metabolic pathway of **2-bromoaniline** leading to methemoglobin formation.

Toxicokinetics

Detailed toxicokinetic data for **2-bromoaniline**, including absorption, distribution, metabolism, and excretion (ADME), are not readily available.[26][27][28][29] However, studies on structurally related compounds, such as 2-bromo-4-fluoroacetanilide, suggest rapid absorption

after oral administration, wide distribution to tissues, and that excretion of the parent compound in urine and feces is not the primary elimination pathway, indicating significant metabolism.[30] For 4-bromoaniline, the major urinary metabolite in rats is 2-amino-5-bromophenylsulphate.[31]

Experimental Workflows



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Caption: Generalized workflow for an in vivo acute toxicity study.

Conclusion

2-Bromoaniline is a hazardous chemical with moderate acute toxicity, notable for its potential to induce methemoglobinemia. It is also a skin and eye irritant. Significant data gaps exist regarding its chronic toxicity, carcinogenicity, and reproductive/developmental effects. The available information on its genotoxicity is limited, with a negative result in an in vitro chromosomal aberration assay. The metabolic pathway leading to toxicity is presumed to involve CYP450-mediated oxidation to reactive intermediates. Due to the limited toxicological database, stringent safety precautions, including the use of appropriate personal protective equipment and engineering controls, are imperative when handling this compound. Further research is warranted to fully characterize its toxicological profile.

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References

- 1. 2-Bromoaniline | C6H6BrN | CID 11992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. itia.info [itia.info]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. The statistical analysis of the in vitro chromosome aberration assay using Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Contribution of aniline metabolites to aniline-induced methemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. 2011 CCNP Heinz Lehmann Award paper: Cytochrome P450-mediated drug metabolism in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The role of absorption, distribution, metabolism, excretion and toxicity in drug discovery. | Semantic Scholar [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. The role of absorption, distribution, metabolism, excretion and toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Toxicokinetics of 2-bromo-4-fluoroacetanilide in male SD rat [nyxxb.cn]
- 31. Identification of the urinary metabolites of 4-bromoaniline and 4-bromo-[carbonyl-¹³C]-acetanilide in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
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